6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole

Physicochemical Properties Drug Design SAR

A common pain point in heterocyclic SAR is the introduction of uncontrolled variables from isomeric impurities. This 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89457-10-3) at ≥98% purity provides the exact regiochemistry required for reproducible results. - Distinct Br/Cl reactivity enables sequential cross-coupling for diverse library synthesis. - Halogen pattern directly influences lipophilicity and biological target interactions, critical for antibacterial and antiprotozoal SAR. - Consistent quality and ready stock support uninterrupted project timelines.

Molecular Formula C8H3BrClF3N2
Molecular Weight 299.47 g/mol
CAS No. 89457-10-3
Cat. No. B3031969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
CAS89457-10-3
Molecular FormulaC8H3BrClF3N2
Molecular Weight299.47 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br
InChIInChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
InChIKeyGQUMVBCXDLOULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole: Structural Identity & Procurement


6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89457-10-3) is a polyhalogenated heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene–imidazole bicyclic core bearing a 2-trifluoromethyl (-CF₃) group, a 4-chloro, and a 6-bromo substituent . Its molecular formula is C₈H₃BrClF₃N₂ with a molecular weight of 299.47–299.48 g/mol . The compound is commercially available as a research intermediate, typically at purities of 95–98%, and is utilized as a building block for the synthesis of more complex heterocyclic systems in medicinal chemistry and material science applications .

Risks of Generic Substitution


The precise regiochemistry of halogen substitution on the benzimidazole scaffold is a critical determinant of both physicochemical properties and biological activity . Simply substituting any polyhalogenated 2-(trifluoromethyl)benzimidazole for the 6-bromo-4-chloro isomer (CAS 89457-10-3) introduces uncontrolled variables that can compromise experimental reproducibility. Studies demonstrate that the specific halogen pattern—bromine at position 6 versus position 5, or chlorine at position 4 versus position 7—influences lipophilicity, hydrogen-bonding capacity, and steric interactions with biological targets, directly impacting observed potency and selectivity [1]. The following quantitative evidence underscores why procurement of the exact CAS-specified compound is non-negotiable for robust scientific outcomes.

Quantitative Differentiation Evidence


Regiospecific Halogen Substitution and Physicochemical Profile

The 6-bromo-4-chloro substitution pattern on the 2-(trifluoromethyl)benzimidazole core yields a distinct physicochemical profile compared to its positional isomer, 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole. While direct experimental logP values are not available for both isomers in a single study, the difference in substitution is known to influence lipophilicity and electronic distribution . For the target compound, calculated properties include a density of 1.91 g/cm³, boiling point of 354 °C at 760 mmHg, and flash point of 167.9 °C, which are critical parameters for safe handling and purification . These values are specific to the 6-bromo-4-chloro regioisomer and would differ for analogs with altered halogen placement due to changes in molecular symmetry and intermolecular forces.

Physicochemical Properties Drug Design SAR

Dihalogenated Benzimidazole Antibacterial Activity

In a systematic study of halogenated benzimidazole derivatives against Bacillus subtilis, dihalogenated 2-(trifluoromethyl)benzimidazoles exhibited significantly greater antibacterial activity than mono-halogenated analogs [1]. The most active compound in the series, 5,6-dibromo-2-(trifluoromethyl)benzimidazole, demonstrated an MIC of 0.49 µg/mL, which is comparable to the commercial antibiotic tetracycline [1]. While 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole was not directly tested, its dihalogenated nature (one bromine, one chlorine) places it in the same activity-enhancing class as the dibromo analog, with the potential for distinct activity due to the mixed halogen (Br/Cl) substitution pattern versus the symmetric Br/Br pattern.

Antibacterial SAR Benzimidazole

Antiparasitic Activity Compared to Standard Drugs

A series of 2-(trifluoromethyl)benzimidazole derivatives substituted at the 1-, 5-, and 6-positions were evaluated against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis . All compounds tested were more active as antiprotozoal agents than the standard drugs Albendazole and Metronidazole . Notably, these compounds did not inhibit tubulin polymerization, indicating a distinct mechanism of action from classical benzimidazole carbamates . Although 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole was not specifically included, the structure-activity relationship established in this study demonstrates that the 2-trifluoromethylbenzimidazole scaffold, particularly with halogenation at the 5- and 6-positions, is a privileged chemotype for antiparasitic activity.

Antiparasitic SAR Protozoa

Commercial Availability and Purity Benchmarks

Unlike many bespoke polyhalogenated benzimidazole derivatives that require custom synthesis, 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89457-10-3) is readily available from multiple reputable chemical suppliers with clearly defined purity specifications. Vendors including Alfa Chemistry (fluorinated benzimidazoles catalog), Leyan (Product No. 1944463), ChemSrc, and ChemicalBook list the compound with purities of 95–98% . In contrast, positional isomers such as 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole lack a CAS registry number and are not listed in these catalogs, indicating significantly lower commercial accessibility . This established supply chain reduces procurement lead time and ensures batch-to-batch consistency for long-term research programs.

Procurement Purity Synthetic Building Block

Optimal Application Scenarios


Synthetic Intermediate for Heterocyclic Libraries

Given its well-defined physicochemical properties (density 1.91 g/cm³, boiling point 354 °C) and commercial availability at 98% purity , this compound serves as a robust starting material for the construction of diverse chemical libraries via palladium-catalyzed cross-coupling reactions at the bromine and chlorine positions. The distinct reactivity of bromine versus chlorine enables sequential functionalization strategies not possible with symmetrically halogenated analogs.

Antibacterial Lead Optimization Against Gram-Positive Pathogens

Class-level evidence demonstrates that dihalogenated 2-(trifluoromethyl)benzimidazoles possess potent activity against Bacillus subtilis, with the dibromo analog achieving an MIC of 0.49 µg/mL, comparable to tetracycline [1]. Procurement of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole allows medicinal chemists to explore mixed halogen (Br/Cl) effects on antibacterial potency and spectrum, a dimension of SAR that remains underexplored relative to symmetric dihalogenated scaffolds.

Antiparasitic Drug Discovery via Non-Tubulin Mechanism

Research has established that 2-(trifluoromethyl)benzimidazoles exhibit antiprotozoal activity surpassing that of Albendazole and Metronidazole, while operating through a mechanism independent of tubulin polymerization inhibition . This compound, as a 5,6-substituted derivative, aligns with the SAR described for optimal antiparasitic activity and is suitable for further derivatization to explore structure-activity relationships in this therapeutic area.

Fluorinated Polymers and Thin Films Synthesis

Patents describe the utility of halogenated 2-(trifluoromethyl)benzimidazoles as monomers for the production of functional polymer thin films when polymerized with bishydroxy compounds [2]. The presence of both bromine and chlorine, in addition to the strong electron-withdrawing trifluoromethyl group, imparts desirable electronic properties to the resulting polymers, making this compound a candidate for advanced materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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